REACTION_CXSMILES
|
C1(S[CH:8]([C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)[C:9]([OH:11])=[O:10])C=CC=CC=1>C(O)(=O)C.[Zn]>[S:13]1[CH:14]=[CH:15][CH:16]=[C:12]1[CH2:8][C:9]([OH:11])=[O:10]
|
Name
|
α-Phenylthio-2-thiopheneacetic acid
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC(C(=O)O)C=1SC=CC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
350 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
350 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux with vigorous stirring
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for another 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
most of the solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
Water and ethyl acetate were added
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off by the use of celite
|
Type
|
CUSTOM
|
Details
|
the layers of the filtrate were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with an aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crystals thus obtained
|
Type
|
CUSTOM
|
Details
|
were further recrystallized from ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |